1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate
CAS No.: 94107-36-5
Cat. No.: VC20289394
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94107-36-5 |
|---|---|
| Molecular Formula | C24H29NO5 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 1-benzyl-6-[(4-methoxyphenyl)methyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine;oxalic acid |
| Standard InChI | InChI=1S/C22H27NO.C2H2O4/c1-17-13-14-23(16-20-7-5-4-6-8-20)22(18(17)2)15-19-9-11-21(24-3)12-10-19;3-1(4)2(5)6/h4-12,22H,13-16H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | VCMIRIQOAQFPDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N(CC1)CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)C.C(=O)(C(=O)O)O |
Introduction
1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridinium hydrogen oxalate is a complex organic compound with a molecular formula of C24H29NO5. It is a derivative of pyridine, specifically a quaternary ammonium salt, where the pyridine ring is substituted with various functional groups. This compound is notable for its structural complexity and potential applications in chemical synthesis and pharmaceutical research.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of a pyridine derivative with benzyl and 4-methoxyphenylmethyl groups, followed by quaternization and formation of the hydrogen oxalate salt. The specific synthesis route can vary depending on the starting materials and desired yield.
This compound and its derivatives are of interest in various fields, including pharmaceuticals and materials science, due to their potential biological activities and structural versatility.
Parent Compound:
The parent molecule of this compound is 1-Benzyl-1,2,5,6-tetrahydro-2-((4-methoxyphenyl)methyl)-3,4-dimethylpyridine (CAS: 23909-52-6), which lacks the quaternary ammonium salt structure and the hydrogen oxalate counterion .
Table: Comparison with Parent Compound
| Property | Parent Compound (23909-52-6) | Hydrogen Oxalate Salt (94107-36-5) |
|---|---|---|
| Molecular Formula | C22H27NO | C24H29NO5 |
| Molecular Weight | 321.46 g/mol | 411.5 g/mol |
| CAS Number | 23909-52-6 | 94107-36-5 |
Safety and Handling
Handling of this compound requires standard laboratory precautions due to its chemical nature. It is essential to consult safety data sheets (SDS) for specific handling instructions, as the compound may pose risks similar to those of other quaternary ammonium salts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume